![molecular formula C12H16N2O B1313505 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone CAS No. 56915-84-5](/img/structure/B1313505.png)
1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone” is a biochemical used for proteomics research . It is a derivative of cathinone, which is a natural alkaloid found in the plant khat . The compound features a phenethylamine core with an alkyl group attached to the alpha carbon, and a ketone group attached to the beta carbon .
Molecular Structure Analysis
The molecular formula of “1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone” is C12H16N2O, with a molecular weight of 204.27 . It contains a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists .Aplicaciones Científicas De Investigación
Forensic Identification
The compound 1-(2,3-dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone, a novel cathinone derivative, was identified and characterized through advanced analytical techniques. This study serves forensic and clinical laboratories by facilitating the identification of related compounds with similar structures, contributing to timely and effective law enforcement responses (Bijlsma et al., 2015).
Antiviral Activity
Research on 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone and related compounds has shown promise in antiviral applications. The synthesis of these compounds led to the evaluation of their cytotoxicity and antiviral activities against HSV1 and HAV-MBB, showcasing the potential of such molecules in developing antiviral medications (Attaby et al., 2006).
Hydrogen-bonding Patterns in Enaminones
The study of hydrogen-bonding patterns in enaminones, including compounds like (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, highlights their structural characteristics. This research provides insights into the molecular interactions that stabilize their crystal structures, contributing to the understanding of molecular assembly and design (Balderson et al., 2007).
Synthesis and Antimicrobial Activity
The synthesis and evaluation of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl)ethanone for antimicrobial activities against gram-positive and gram-negative bacteria demonstrate the potential of such compounds in addressing resistant bacterial infections (Wanjari, 2020).
Molecular Docking and ADMET Studies
Ethanone derivatives, including 1-(2-hydroxy-5-methyl phenyl)ethanone, have been studied for their binding efficacy with proteins in Staphylococcus aureus, showing potential as antimicrobial molecules. ADMET studies confirm these compounds' suitability as drug candidates, adhering to Lipinski's rule with good binding efficacy (Satya et al., 2022).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-amino-5-pyrrolidin-1-ylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9(15)11-8-10(4-5-12(11)13)14-6-2-3-7-14/h4-5,8H,2-3,6-7,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXMYAGCDPTAGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)N2CCCC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444350 |
Source


|
| Record name | 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone | |
CAS RN |
56915-84-5 |
Source


|
| Record name | 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56915-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

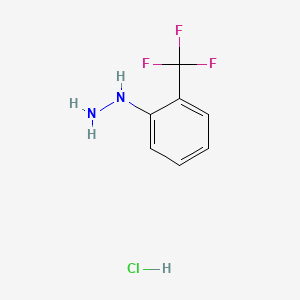

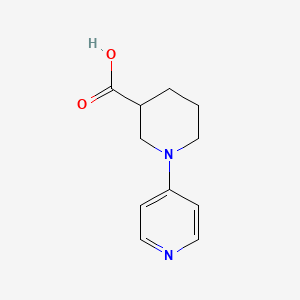
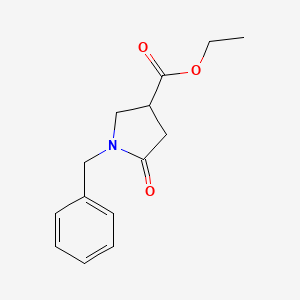

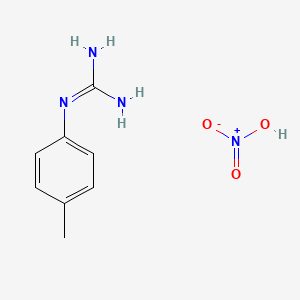
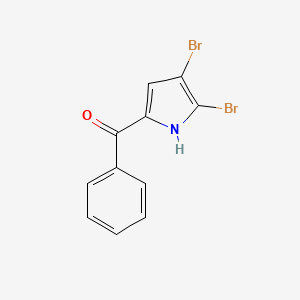
![[4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol](/img/structure/B1313440.png)





